molecular formula C12H10N2OS B3132594 (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one CAS No. 373387-31-6

(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B3132594
CAS No.: 373387-31-6
M. Wt: 230.29 g/mol
InChI Key: LGQKHJZJGVVDAQ-DODKFZKMSA-N
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Mechanism of Action

Target of Action

The primary target of this compound, also known as (5Z,2E)-CU-3, is the α-isozyme of Diacylglycerol Kinase (DGKα) . DGKα is an enzyme that plays a crucial role in cellular processes such as signal transduction .

Mode of Action

(5Z,2E)-CU-3 acts as a potent and selective inhibitor against the α-isozyme of DGK . This interaction with DGKα leads to changes in the enzyme’s activity, affecting the cellular processes it is involved in .

Biochemical Pathways

The inhibition of DGKα by (5Z,2E)-CU-3 affects the phosphatidylinositol signaling pathway . DGKα is responsible for the phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA), a process that plays a key role in signal transduction . By inhibiting DGKα, (5Z,2E)-CU-3 disrupts this process, potentially leading to alterations in cellular signaling .

Pharmacokinetics

It is known that the compound is soluble in dmso . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as their impact on its bioavailability, would need further investigation.

Result of Action

The inhibition of DGKα by (5Z,2E)-CU-3 can lead to changes in cellular signaling, given the enzyme’s role in the phosphatidylinositol signaling pathway . These changes can potentially affect various cellular processes, including cell growth and differentiation .

Action Environment

For instance, it can be stored as a solid at 2-8℃ for 2 years, and in solvent (mother liquid) at -20℃ for 1 month and at -80℃ for 6 months .

Preparation Methods

The synthesis of (5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one involves several stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one has a wide range of scientific research applications:

Comparison with Similar Compounds

(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one is unique due to its high selectivity and potency as a DGKα inhibitor. Similar compounds include:

Properties

IUPAC Name

(5Z)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c15-11-10(13-12(16)14-11)8-4-7-9-5-2-1-3-6-9/h1-8H,(H2,13,14,15,16)/b7-4+,10-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQKHJZJGVVDAQ-DODKFZKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725902
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one
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Reactant of Route 6
(5Z)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylideneimidazolidin-4-one

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